molecular formula C20H17NO B6129174 N-(2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B6129174
M. Wt: 287.4 g/mol
InChI Key: HFTQMNGNILHKGR-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a 2-methylphenyl substituent on the amide nitrogen. The biphenyl core provides rigidity and hydrophobicity, while the amide linkage and aromatic substituents enable interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(2-methylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-15-7-5-6-10-19(15)21-20(22)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTQMNGNILHKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N-(2-methylphenyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide with structurally related biphenyl carboxamides from the literature:

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) logP* logD* Synthesis Yield (%) Reference
This compound 2-Methylphenyl C₂₀H₁₇NO 287.36 ~4.2† ~4.0† Not reported
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl C₂₁H₂₃NO 305.42 5.1‡ 4.9‡ 50
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8) Decahydronaphthalen-1-yl C₂₃H₂₇NO 333.47 5.8‡ 5.6‡ 84
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401) 1,3-Thiazol-2-yl C₁₆H₁₂N₂OS 280.35 4.01 3.99 Not reported

*logP and logD values are experimental or estimated based on structural similarity.
†Estimated based on substituent hydrophobicity (2-methylphenyl vs. thiazolyl or cycloalkyl groups).
‡Values inferred from analogous compounds in .

Key Observations:

  • Hydrophobicity: The 2-methylphenyl substituent confers moderate hydrophobicity (logP ~4.2), intermediate between the less polar thiazolyl group (logP 4.01) and the highly lipophilic decahydronaphthalenyl group (logP 5.8) .
  • Synthetic Accessibility: Yields for analogous compounds vary significantly. For example, cyclooctyl derivative 7 was synthesized in 50% yield, while the decahydronaphthalen-1-yl derivative 8 achieved 84% yield, likely due to differences in amine reactivity and purification methods .

Physicochemical Properties

The biphenyl carboxamide scaffold is characterized by:

  • High rigidity due to the planar biphenyl system.
  • Hydrogen-bonding capacity via the amide group (1 H-bond donor, 3 H-bond acceptors in Y030-2401) .
  • Steric effects influenced by the N-substituent. For instance, bulky groups like decahydronaphthalenyl may hinder target binding compared to smaller substituents like 2-methylphenyl.

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